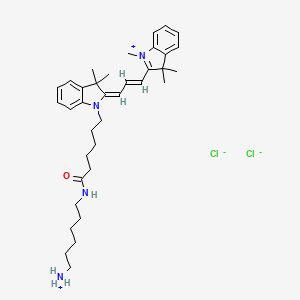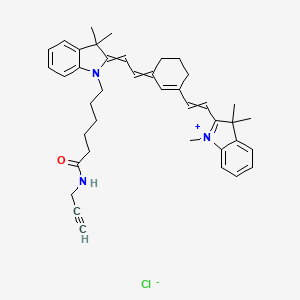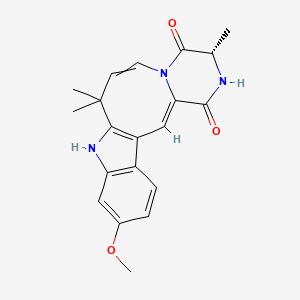![molecular formula C19H23N3O6S2 B606943 3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline CAS No. 1203494-49-8](/img/structure/B606943.png)
3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline” is a member of benzenes and a sulfonamide . It has a molecular formula of C19H23N3O6S2 and a molecular weight of 453.5 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides has been synthesized by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepane ring sulfonylated at the 1-position and a 2,3-dihydro-1,4-benzodioxin ring sulfonylated at the 6-position . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 453.5 g/mol, an XLogP3-AA value of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 4 .Scientific Research Applications
Antibacterial and Antifungal Applications: Compounds related to 3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline have demonstrated promising antibacterial and antifungal properties. For instance, certain synthesized compounds with a similar structure have shown good antimicrobial potential with low hemolytic activity, suggesting their suitability as antimicrobial agents (Abbasi et al., 2020).
Lipoxygenase Inhibition: Some derivatives of this compound have shown inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. This indicates potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition: Variants of this compound have been studied for their enzyme inhibitory potential, with a focus on α-glucosidase and acetylcholinesterase inhibitors. This suggests potential applications in managing diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Bacterial Biofilm Inhibition: Some synthesized molecules related to this compound have shown the ability to inhibit bacterial biofilms, which are significant in chronic infections and antibiotic resistance. This points towards potential applications in addressing bacterial biofilm-related issues (Abbasi et al., 2020).
Antibacterial Agents: Certain N-substituted derivatives have exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as antibacterial agents (Abbasi et al., 2016).
Anti-Diabetic Applications: Some derivatives have shown weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Future Directions
properties
IUPAC Name |
3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c20-15-3-1-4-16(13-15)29(23,24)21-7-2-8-22(10-9-21)30(25,26)17-5-6-18-19(14-17)28-12-11-27-18/h1,3-6,13-14H,2,7-12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHIOMMKSMSRLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)


![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)

